molecular formula C27H35F3N4O3S B611687 Vimirogant CAS No. 1802706-04-2

Vimirogant

Cat. No. B611687
CAS RN: 1802706-04-2
M. Wt: 552.6572
InChI Key: XUYMIRYNRKXKOR-HMHJJOSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vimirogant (also known as VTP-43742) is a highly potent, selective, oral retinoic acid receptor-related orphan receptor gamma T (RORγ T) inverse agonist developed by Vitae Pharmaceuticals . RORγ T is required for Th17 differentiation and expression of IL-17A, IL-17F, IL-22, IL-26, and IL-23R .


Molecular Structure Analysis

The molecular formula of Vimirogant is C27H35F3N4O3S . Its exact mass is 552.24 and its molecular weight is 552.657 .


Physical And Chemical Properties Analysis

Vimirogant has a molecular weight of 552.65 . It is soluble in DMSO up to 10 mM . The storage conditions for the powder form are -20°C for 3 years and 4°C for 2 years .

Scientific Research Applications

Psoriasis Treatment

Vimirogant has been investigated for its potential in treating psoriasis, a chronic, relapsing, immune-mediated disease . The drug was part of a study that evaluated the efficacy, safety, tolerability, pharmacokinetics, and pharmacodynamics of Vimirogant in adult participants with moderate to severe plaque-type psoriasis .

Immune System Diseases

Vimirogant is a RORγt inhibitor, which means it can potentially be used in the treatment of immune system diseases . RORγt is a key regulator of immune responses and inflammation, and inhibiting it can help manage immune system diseases.

Eye Diseases

Vimirogant has been studied for its potential application in treating eye diseases . One such study involved a multicenter, vehicle-controlled, double-masked, randomized study to evaluate the safety, tolerability, pharmacokinetics, and exploratory efficacy of Vimirogant in participants with dry eye disease .

Skin and Musculoskeletal Diseases

As a RORγt inhibitor, Vimirogant could potentially be used in the treatment of skin and musculoskeletal diseases . This is because RORγt plays a crucial role in the differentiation of Th17 cells, which are involved in the pathogenesis of several autoimmune diseases, including those affecting the skin and musculoskeletal system.

Arthritis Treatment

Vimirogant has been studied for its potential use in treating arthritis, specifically psoriatic arthritis . This is a type of arthritis that affects some people who have psoriasis.

Autoimmune Diseases

Vimirogant’s mechanism of action as a RORγt inhibitor makes it a potential candidate for the treatment of various autoimmune diseases . By inhibiting RORγt, Vimirogant could potentially reduce the overactive immune response seen in autoimmune diseases.

Mechanism of Action

Target of Action

Vimirogant, also known as VTP-43742, is a small molecule drug . Its primary target is RORγt (RAR-related orphan receptor gamma 2) . RORγt is a nuclear receptor that plays a crucial role in the immune system, particularly in the differentiation of T helper 17 (Th17) cells . Th17 cells are a subset of T cells that produce interleukin 17 (IL-17), a pro-inflammatory cytokine involved in autoimmune diseases .

Mode of Action

Vimirogant acts as an inverse agonist of RORγt . An inverse agonist is a drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist . By binding to RORγt, vimirogant inhibits the receptor’s activity . This inhibition can reduce the production of IL-17, thereby potentially alleviating the symptoms of diseases associated with overactive Th17 cells .

Biochemical Pathways

The primary biochemical pathway affected by vimirogant is the Th17 cell differentiation pathway . Under normal conditions, RORγt promotes the differentiation of Th17 cells and the production of IL-17 . When vimirogant binds to rorγt, it inhibits these processes . This can lead to a decrease in the number of Th17 cells and the amount of IL-17, which may help to reduce inflammation and other symptoms of autoimmune diseases .

Pharmacokinetics

The pharmacokinetic properties of vimirogant, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability . Vimirogant is administered orally , which means it must be absorbed through the gastrointestinal tract before it can reach its target . The chemical properties of vimirogant, such as its solubility and stability, can affect its absorption and thus its bioavailability . Individual variations, including genetics, age, health status, and concurrent medications, can also impact the ADME properties of vimirogant .

Result of Action

The molecular and cellular effects of vimirogant’s action primarily involve the reduction of inflammation . By inhibiting RORγt, vimirogant can decrease the production of IL-17, a pro-inflammatory cytokine . This can lead to a reduction in inflammation, which is a key feature of many autoimmune diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of vimirogant . For example, factors such as light, temperature, and pH can affect the stability of vimirogant and thus its ability to inhibit RORγt . Additionally, the presence of other drugs can influence the action and efficacy of vimirogant through drug-drug interactions .

Future Directions

Vimirogant is currently under investigation for the treatment of various conditions, including psoriasis . It is considered a highly promising biological and small oral molecule for the systemic treatment of psoriasis .

properties

IUPAC Name

(7S)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35F3N4O3S/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35)/t18?,21?,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYMIRYNRKXKOR-JUWHTYBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1802706-04-2
Record name Vimirogant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802706042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VIMIROGANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4D8POE1IP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vimirogant
Reactant of Route 2
Reactant of Route 2
Vimirogant
Reactant of Route 3
Reactant of Route 3
Vimirogant
Reactant of Route 4
Reactant of Route 4
Vimirogant
Reactant of Route 5
Reactant of Route 5
Vimirogant
Reactant of Route 6
Reactant of Route 6
Vimirogant

Q & A

Q1: How does Vimirogant exert its therapeutic effect in the context of psoriasis?

A1: Vimirogant functions as an inverse agonist of the orphan T-gamma receptor []. While the precise role of this receptor in psoriasis pathogenesis requires further elucidation, its modulation by Vimirogant is hypothesized to disrupt the inflammatory cascade characteristic of the disease. By acting on this specific target, Vimirogant offers a novel approach to managing psoriasis, potentially with a distinct safety and efficacy profile compared to existing therapies.

Q2: What is the current status of Vimirogant in terms of clinical development for psoriasis treatment?

A2: The provided research paper mentions Vimirogant as being under investigation for psoriasis []. This suggests that the molecule is currently undergoing clinical trials to evaluate its safety, efficacy, and optimal dosing strategies in humans. Further research and published results from these trials are needed to fully understand the clinical potential of Vimirogant as a treatment for psoriasis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.